5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole
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Overview
Description
5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid can yield isoxazole derivatives . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: Isoxazole derivatives are also used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as inhibitors of enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole can be compared with other similar compounds such as:
Oxazole: An analog with the nitrogen atom in position 3.
Pyrrole: An analog without the oxygen atom.
Furan: An analog without the nitrogen atom. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-methyl-5-(1,2-oxazol-5-yl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-5-7(9(12)13-2)8(15-11-5)6-3-4-10-14-6/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRMYPNMBXVMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC=NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352168 |
Source
|
Record name | Methyl 3-methyl[5,5'-bi-1,2-oxazole]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-13-1 |
Source
|
Record name | Methyl 3-methyl[5,5′-biisoxazole]-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methyl[5,5'-bi-1,2-oxazole]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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